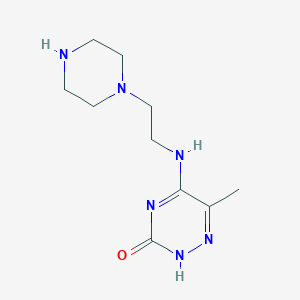
6-methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one is a compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one typically involves the reaction of a triazine precursor with a piperazine derivative. One common method involves the use of 6-methyl-2-chloro-1,2,4-triazine-3-one as the starting material. This compound is reacted with 2-(piperazin-1-yl)ethylamine under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as chloroform or dichloromethane, with potassium carbonate as the base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with different functional groups.
科学的研究の応用
6-methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- 6-methyl-2-chloro-1,2,4-triazin-3-one
- 2-(piperazin-1-yl)ethylamine
- Triazole-pyrimidine hybrids
Uniqueness
6-methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one is unique due to its specific combination of a triazine core with a piperazine moiety, which imparts distinct chemical and biological properties. Its ability to inhibit multiple pathways involved in neuroinflammation and apoptosis sets it apart from other similar compounds .
生物活性
6-Methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one is a synthetic compound belonging to the triazine class, characterized by its unique combination of a triazine core and a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Synthesis
The synthesis typically involves the reaction of a triazine precursor with a piperazine derivative. A common method uses 6-methyl-2-chloro-1,2,4-triazine-3-one as the starting material, which reacts with 2-(piperazin-1-yl)ethylamine under basic conditions, often in solvents like chloroform or dichloromethane with potassium carbonate as the base .
Research indicates that this compound interacts with specific molecular targets and pathways. Notably, it has been shown to:
- Inhibit endoplasmic reticulum stress : This suggests a protective role against cellular stress responses.
- Modulate apoptosis : The compound may influence programmed cell death mechanisms.
- Impact the NF-kB inflammatory pathway : This pathway is crucial in regulating immune responses and inflammation .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various biological targets. For example:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit moderate antifungal and insecticidal activities. The presence of a piperazine moiety appears to enhance these effects .
Case Studies
A notable case study involved testing the compound's efficacy in inhibiting secretion in bacterial systems. High concentrations (50 μM) resulted in approximately 50% inhibition of secretion in assays designed to measure Type III Secretion System (T3SS) activity .
Comparative Biological Activity
To further illustrate the biological activity of this compound compared to related compounds, the following table summarizes key findings:
| Compound Name | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| 6-Methyl Triazine Derivative | Antifungal | 25 | Moderate activity against fungal pathogens |
| Piperazine Analog | Insecticidal | 10 | High mortality against mosquito larvae |
| 6-Methyl-5-(2-piperazin...) | T3SS Inhibition | 50 | Significant inhibition observed |
特性
IUPAC Name |
6-methyl-5-(2-piperazin-1-ylethylamino)-2H-1,2,4-triazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N6O/c1-8-9(13-10(17)15-14-8)12-4-7-16-5-2-11-3-6-16/h11H,2-7H2,1H3,(H2,12,13,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHJKPVWJGNKIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NCCN2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














